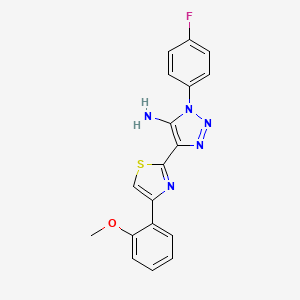

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

1-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a triazole-thiazole hybrid compound characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a 4-(2-methoxyphenyl)thiazole moiety at position 2. This article compares the compound with similar molecules, focusing on structural variations, synthetic methodologies, crystallographic data, and biological activities.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKMSHDODRLOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiophenol with α-haloketones under basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Triazole Core: The triazole core is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated products.

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The unique electronic properties of the compound make it of interest for the development of organic semiconductors and other advanced materials.

Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or molecular targets.

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Halogen-Substituted Derivatives

Compounds 4 and 5 (from ) are isostructural analogs with the general formula 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole . Key differences include:

- Compound 4 : Chlorophenyl substituent at the 4-position of the thiazole.

- Compound 5 : Fluorophenyl substituent at the same position.

Both compounds crystallize in the triclinic system (space group P̄1) and exhibit near-planar molecular conformations, except for one fluorophenyl group oriented perpendicularly . Despite identical crystal packing, minor adjustments accommodate halogen size differences (Cl vs. F), suggesting that substituent steric effects influence intermolecular interactions.

The methoxy group in the target compound may enhance solubility due to increased polarity compared to halogens.

Benzothiazole and Nitrophenyl Derivatives

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () replaces the thiazole with a benzothiazole and incorporates a nitro group. The nitro group enables further functionalization (e.g., reduction to amino), whereas the methoxy group in the target compound offers metabolic stability.

Thiazole-Triazole Acetamides

Compounds 9a–9e () feature acetamide-linked benzimidazole-thiazole-triazole structures. For example:

- 9b : Contains a 4-fluorophenyl-thiazole group.

- 9c : Substituted with a 4-bromophenyl group.

These derivatives were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and characterized by NMR and LC-MS.

Buchwald–Hartwig Amination

highlights the use of Buchwald–Hartwig coupling to synthesize triazole derivatives like 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole. This method enables efficient C–N bond formation but requires palladium catalysts and ligands .

Dimroth Cyclization

The benzothiazole-triazole derivative in was synthesized via Dimroth cyclization, leveraging the reactivity of 2-(benzo[d]thiazol-2-yl)acetonitrile with aryl azides .

CuAAC (Click Chemistry)

Compounds in were prepared using CuAAC, a high-yield, regioselective method for triazole formation. This approach is advantageous for modular synthesis of diverse analogs .

Physicochemical and Crystallographic Properties

- Crystal Packing : Compounds 4 and 5 () exhibit similar packing dominated by π-π stacking and halogen interactions. The methoxy group in the target compound may introduce C–H···O hydrogen bonds, altering packing efficiency.

- Planarity : Most analogs are planar except for substituents like fluorophenyl groups, which adopt perpendicular orientations to minimize steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.